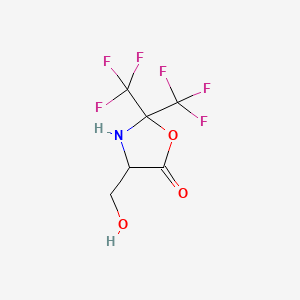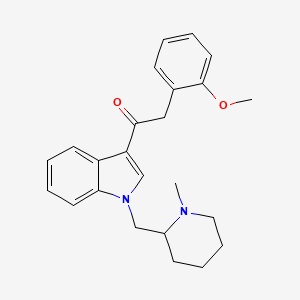
Primaquine-d3 Diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Primaquine-d3 Diphosphate is an orange-red or orange crystalline powder . It is an 8-aminoquinoline antimalarial agent, effective against intrahepatic forms of all types of malaria parasites and is used to produce radical cure of vivax and ovale malarias . It is also used in the treatment of Pneumocystis carinii pneumonia in AIDS patients in combinations with clindamycin .
Synthesis Analysis
Primaquine’s antimalarial activity operates via a two-step biochemical relay . Hydroxylated-PQ metabolites (OH-PQm) are responsible for efficacy against liver and sexual transmission stages of Plasmodium falciparum . The antimalarial activity of Primaquine against liver stages depends on host CYP2D6 status, while OH-PQm display direct, CYP2D6-independent, activity .Molecular Structure Analysis
The molecular formula of Primaquine-d3 Diphosphate is C15H27N3O9P2 . The molecular weight is 455.34 g/mol . The IUPAC name is (4 R )-4- N - (6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphoric acid .Chemical Reactions Analysis
Primaquine operates via a two-step biochemical relay . The most relevant species in this context include the 5-hydroxy (5-HPQ) and 5,6-dihydroxy (5,6-DPQ) primaquine metabolites . These species are unstable, undergoing spontaneous oxidation and producing the corresponding quinoneimine forms .Physical And Chemical Properties Analysis
Primaquine-d3 Diphosphate is an orange-red or orange crystalline powder . The molecular weight is 455.34 g/mol . The hydrogen bond donor count is 8, and the hydrogen bond acceptor count is 12 . The rotatable bond count is 6 .Mécanisme D'action
Safety and Hazards
Primaquine should not be given to people with glucose-6-phosphate dehydrogenase (G6PD) deficiency due to the risk of red blood cell breakdown . It is often recommended that primaquine not be used during pregnancy . It may be used while breastfeeding if the baby is known not to have G6PD deficiency .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Primaquine-d3 Diphosphate involves the conversion of primaquine to its d3-labeled derivative followed by the formation of the diphosphate salt.", "Starting Materials": ["Primaquine", "Deuterium oxide", "Sodium cyanoborohydride", "Phosphoric acid", "Sodium phosphate dibasic", "Sodium phosphate monobasic"], "Reaction": [ { "Step 1": "Primaquine is dissolved in deuterium oxide and treated with sodium cyanoborohydride to obtain Primaquine-d3." }, { "Step 2": "Primaquine-d3 is reacted with phosphoric acid to form the corresponding phosphate intermediate." }, { "Step 3": "The phosphate intermediate is then treated with a mixture of sodium phosphate dibasic and sodium phosphate monobasic to obtain the final product Primaquine-d3 Diphosphate." } ] } | |
Numéro CAS |
1318852-20-8 |
Nom du produit |
Primaquine-d3 Diphosphate |
Formule moléculaire |
C15H21N3O |
Poids moléculaire |
262.371 |
Nom IUPAC |
4-N-[6-(trideuteriomethoxy)quinolin-8-yl]pentane-1,4-diamine |
InChI |
InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3/i2D3 |
Clé InChI |
INDBQLZJXZLFIT-BMSJAHLVSA-N |
SMILES |
CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Synonymes |
N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine-d3 Phosphate; 8-[(4-Amino-1-methylbutyl)amino]-6-methoxyquinoline-d3 Phosphate; (+/-)-Primaquine-d3 Phosphate; 6-Methoxy-8-[4-amino-1-_x000B_methylbutylamino]quinoline-d3 Phosphate; NSC 27296-d3; Neo-Quipenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B584218.png)
![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B584219.png)
![2-Chloro-4-[(4-methoxyphenyl)methoxy]-6-methylaniline](/img/structure/B584227.png)
